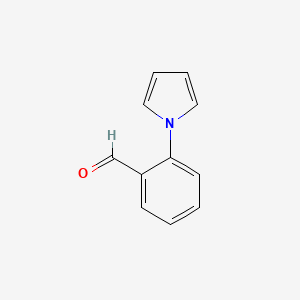

2-(1H-pyrrol-1-yl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITJMALLHCGYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406892 | |

| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31739-56-7 | |

| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 2 1h Pyrrol 1 Yl Benzaldehyde

Role of Pyrrole (B145914) and Benzaldehyde (B42025) Moieties in Contemporary Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds. scispace.comresearchgate.netbiolmolchem.com Its derivatives are integral to many natural products, pharmaceuticals, and advanced materials. scispace.comnumberanalytics.com The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles and a key component in numerous synthetic transformations. cymitquimica.comchemicalbook.com Pyrrole and its derivatives are found in many therapeutic agents, including antifungal, antibiotic, anti-inflammatory, and antitumor drugs. scispace.comrsc.org

Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis. fiveable.mewisdomlib.org It serves as a crucial precursor for a wide range of organic compounds, including dyes and other chemical intermediates. britannica.com Its aldehyde functional group readily participates in various chemical reactions, such as oxidation to form benzoic acid and reduction to yield benzyl (B1604629) alcohol, making it a versatile building block in synthetic chemistry. fiveable.me

The fusion of these two important chemical entities in 2-(1H-pyrrol-1-yl)benzaldehyde creates a molecule with a unique set of properties. The pyrrole ring, being electron-rich, can influence the reactivity of the benzaldehyde moiety and participate in various chemical transformations, including electrophilic substitutions. cymitquimica.com

Interdisciplinary Relevance in Advanced Organic Synthesis and Drug Discovery

The structural characteristics of this compound lend themselves to a wide range of applications across different scientific fields. In advanced organic synthesis, this compound serves as a valuable intermediate for the construction of more complex heterocyclic systems. cymitquimica.com For instance, it can be a precursor for the synthesis of pyrrolo[1,2-a]quinoxalines, which are of interest in medicinal chemistry.

In the realm of drug discovery, the pyrrole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. researchgate.netmdpi.com The combination of a pyrrole ring with a benzaldehyde group in a single molecule offers the potential for developing novel therapeutic agents. scispace.comrsc.org The ability of pyrrole-containing compounds to interact with various biological targets makes them attractive candidates for the development of new drugs for a variety of diseases. scitechnol.combohrium.com The benzaldehyde moiety also contributes to the potential biological activity, as it is a known intermediate in the synthesis of various pharmaceuticals. sprchemical.com

Historical Development of Related Heterocyclic Scaffolds in Academic Literature

The study of heterocyclic compounds, including pyrrole, has a rich history dating back to the 19th century. Pyrrole itself was first isolated in 1834 from the dry distillation of bones. researchgate.netijpsr.com The fundamental understanding of the structure and reactivity of such heterocycles laid the groundwork for modern synthetic and medicinal chemistry. britannica.comresearchgate.net

The development of synthetic methods for preparing pyrrole derivatives, such as the Paal-Knorr synthesis, has been instrumental in advancing the field. nih.gov Over the years, extensive research has been dedicated to exploring the vast chemical space of pyrrole-containing molecules, leading to the discovery of numerous compounds with significant biological activities. researchgate.netbiolmolchem.com The continuous exploration of new synthetic routes and the functionalization of heterocyclic scaffolds remain active areas of research, driven by the quest for novel molecules with enhanced properties and applications. nih.gov

Advanced Synthetic Methodologies for 2 1h Pyrrol 1 Yl Benzaldehyde and Its Derivatives

Direct Synthetic Routes to 2-(1H-pyrrol-1-yl)benzaldehyde

Direct synthesis of this compound and its substituted analogs is fundamental for their subsequent use in more complex molecular constructions. These methods often involve creating the core structure through established organic reactions, which can then be modified to introduce various functional groups.

Epoxidation of this compound as an Intermediate in Cyclization Reactions

A notable synthetic application of this compound involves its conversion into an epoxide intermediate, which then undergoes cyclization. A specific methodology has been developed for the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives utilizing this pathway. clockss.org The process begins with the epoxidation of this compound to form 1-(2-oxiranylphenyl)pyrroles. clockss.org

This transformation is typically achieved using a solution of trimethylsulfoxonium (B8643921) iodide and sodium hydride in a solvent mixture like DMSO and THF. clockss.org The resulting oxirane (epoxide) is a crucial intermediate that is then subjected to cyclization. The cyclization of these 1-(2-oxiranylphenyl)pyrroles is effectively mediated by a stoichiometric amount of boron trifluoride diethyl etherate at 0 °C, leading to the formation of the desired pyrrolo[1,2-a]quinoline products in moderate yields. clockss.org This procedure highlights an efficient use of this compound where it is not the final product but a key precursor to a complex heterocyclic system via an epoxide intermediate. clockss.org

Synthesis of Substituted this compound Analogs (e.g., Nitrated Derivatives)

The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's electronic and steric properties for various applications. Chloro-substituted derivatives, such as 5-chloro-2-(pyrrol-1-yl)benzaldehyde and 4-chloro-2-(pyrrol-1-yl)benzaldehyde, have been prepared using previously reported procedures. clockss.org

Furthermore, nitrated derivatives can be synthesized, which are valuable intermediates in medicinal chemistry. nih.gov While direct nitration of this compound can be complex, related structures like 2-(2-oxopyrrolidin-1-yl)benzonitrile (B3048249) are nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). A similar principle can be applied to create nitrated benzaldehyde (B42025) analogs. For instance, the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with proline derivatives can lead to the formation of a pyrrole (B145914) ring, resulting in a nitrated this compound analog. thieme-connect.com

| Substituted Analog | Synthetic Precursors/Reagents | Reference |

|---|---|---|

| 5-Chloro-2-(pyrrol-1-yl)benzaldehyde | Reported procedure | clockss.org |

| 4-Chloro-2-(pyrrol-1-yl)benzaldehyde | Reported procedure | clockss.org |

| 1-{4-Nitro-2-[(1H-pyrrol-1-yl)methyl]phenyl}piperidine | 2-Fluoro-5-nitrobenzaldehyde, piperidine, trans-4-hydroxy-l-proline | thieme-connect.com |

| 1-[3-Nitro-4-(pyrrolidin-1-yl)benzyl]-1H-pyrrole | Substituted nitrobenzaldehyde, pyrrolidine, trans-4-hydroxy-l-proline | thieme-connect.com |

Multicomponent Reaction Strategies Incorporating this compound Moieties

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. frontiersin.org These strategies are valued for their atom economy and operational simplicity. Moieties derived from this compound are frequently incorporated into complex heterocyclic systems using MCRs.

Condensation Reactions Leading to Fused Heterocyclic Systems

Condensation reactions are a cornerstone of heterocyclic synthesis. The aldehyde group of this compound readily condenses with nucleophiles, particularly amines, to initiate a cascade of reactions leading to fused ring systems. A common reaction partner is o-phenylenediamine (B120857) or its pyrrole-substituted analog, 2-(1H-pyrrol-1-yl)aniline. nih.govnih.gov The condensation of these diamines with various aldehydes, including derivatives related to this compound, is a well-established route to pyrrolo[1,2-a]quinoxalines and related structures. nih.gov These reactions can be catalyzed by acids or metals to facilitate the cyclization and subsequent aromatization steps. nih.govacs.org

Formation of Schiff Bases and their Subsequent Cyclization

A key step in many condensation reactions involving this compound is the initial formation of a Schiff base (or imine). ekb.egjmchemsci.com This occurs when the aldehyde reacts with a primary amine. jmchemsci.com For example, reacting 1H-pyrrole-2-carbaldehyde with 1,2-diaminobenzene in water can first form a mono-Schiff base, which can then react further. tandfonline.com

In many synthetic procedures, this Schiff base is not isolated but is a transient intermediate that immediately undergoes intramolecular cyclization. nih.govnih.gov The reaction of 2-(1H-pyrrol-1-yl)aniline with an aldehyde first forms an imine, which is then activated by a catalyst. nih.gov This activation triggers an intramolecular cyclization via an electrophilic aromatic substitution involving the pyrrole ring, ultimately leading to a fused heterocyclic product. nih.gov This strategy is fundamental to the synthesis of pyrrole-fused quinoxalines and benzimidazoles.

Role as a Key Synthon in Pyrrole-Fused Benzimidazoles and Quinoxalines

The this compound framework is a crucial synthon for constructing biologically significant pyrrole-fused heterocyclic systems. Pyrrolo[1,2-a]quinoxalines, in particular, have garnered significant attention due to their wide range of biological activities. nih.govnih.gov

The synthesis of these fused systems often employs 2-(1H-pyrrol-1-yl)aniline, a compound closely related to the target aldehyde, which reacts with various aldehydes and ketones. nih.gov For example, an indium trichloride (B1173362) (InCl₃)-catalyzed two-component reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes results in the formation of pyrrolo- and benzooxazepino-fused quinoxalines in good yields. acs.org The mechanism involves the initial formation of a Schiff base, followed by an InCl₃-activated intramolecular cyclization. nih.gov Similarly, acetic acid can catalyze a Pictet-Spengler type reaction between 2-(1H-pyrrol-1-yl)aniline and an aldehyde to efficiently produce pyrrolo[1,2-a]quinoxalines. nih.gov The condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine is another route to synthesize 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles. researchgate.net

| Fused Heterocyclic System | Key Synthon/Reactant | Second Reactant | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinolines | This compound (via epoxide) | Trimethylsulfoxonium iodide | Boron trifluoride diethyl etherate | clockss.org |

| Pyrrolo[1,2-a]quinoxalines | 2-(1H-pyrrol-1-yl)aniline | Various aldehydes | Acetic acid (10 mol%) | nih.gov |

| Pyrrolo-fused Quinoxalines | 1-(2-Aminophenyl)pyrroles | 2-Propargyloxybenzaldehydes | InCl₃ | nih.govacs.org |

| 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles | 1-Vinyl-1H-pyrrole-2-carbaldehydes | o-Phenylenediamine | 1% TFA, DMSO, Air, 60-70°C | researchgate.net |

| Pyrrolo[1,2-a]quinoxalines | 2-(1H-pyrrol-1-yl)aniline | α-Hydroxy acids | TBHP (oxidant) | nih.gov |

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis offers efficient and selective routes to complex molecular architectures. In the context of this compound analogs, both transition metal-catalyzed and metal-free methods have been developed, providing versatile tools for synthetic chemists.

Transition metals such as gold, silver, and indium have emerged as powerful catalysts for the synthesis of complex heterocyclic systems derived from 2-(1H-pyrrol-1-yl)aniline, a close analog of this compound. These metals, acting as soft Lewis acids, can activate alkynes and other unsaturated systems, facilitating nucleophilic attack and subsequent cyclization cascades. acs.orgresearchgate.net

Recent research has demonstrated that gold and silver catalysts can effectively mediate the reaction between 1-(2-aminophenyl)pyrrole (2-(1H-pyrrol-1-yl)aniline) and 2-alkynylbenzaldehydes. acs.org This reaction proceeds through the formation of an intermediate, 4-(2-ethynylphenyl)-4,5-dihydro-pyrrolo[1,2-a]quinoxaline, which then undergoes nucleophilic cyclization to yield isoquinolino-fused pyrrolo[2,1-c]quinoxalines. acs.org For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with 2-(phenylethynyl)benzaldehyde (B1589314) in the presence of a gold(I) chloride catalyst in dichloroethane affords the corresponding polycyclic isoquinoline (B145761) in a high yield of 96%.

Indium(III) chloride (InCl₃) has also proven to be an efficient catalyst for the one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines from 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes. metu.edu.tr This process is highly atom- and step-economical, leading to the formation of three new carbon-carbon or carbon-nitrogen bonds in a single operation. metu.edu.tr The use of a relatively inexpensive indium catalyst and the broad substrate scope make this a valuable synthetic strategy. metu.edu.tr

The following table summarizes representative examples of transition metal-catalyzed reactions for the synthesis of this compound analog derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| AuCl | 2-(1H-pyrrol-1-yl)aniline, 2-(phenylethynyl)benzaldehyde | 5-phenyl-4b,10b-dihydrobenzo[i]pyrrolo[1,2-f]phenanthridine | 96 | |

| InCl₃ | 2-(1H-pyrrol-1-yl)aniline, 2-(prop-2-ynyloxy)benzaldehyde | 6-Methyl-12bH-benzo researchgate.netrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 68 | acs.org |

| InCl₃ | 5-chloro-2-(1H-pyrrol-1-yl)aniline, 2-(prop-2-ynyloxy)benzaldehyde | 3-Chloro-6-methyl-12bH-benzo researchgate.netrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | Not Specified | metu.edu.tr |

| InCl₃ | 2-(1H-pyrrol-1-yl)aniline, 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | 10-Methoxy-6-methyl-12bH-benzo researchgate.netrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 47 | acs.org |

| InCl₃ | 2-(1H-pyrrol-1-yl)aniline, 3-methoxy-2-(prop-2-ynyloxy)benzaldehyde | 9-Methoxy-6-methyl-12bH-benzo researchgate.netrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 61 | metu.edu.tr |

In a push towards more sustainable and cost-effective synthetic methods, metal-free protocols have been developed. These often employ "aldehyde surrogates," which are molecules that can generate an aldehyde in situ or react in a way that mimics an aldehyde's reactivity.

One notable example is the use of α-hydroxy acids as aldehyde surrogates for the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org In this metal-free procedure, the α-hydroxy acid generates an aldehyde in the presence of tert-butyl hydrogen peroxide (TBHP). rsc.org This is followed by condensation with an amine, intramolecular cyclization, and subsequent oxidation to furnish the desired heterocyclic product in moderate to high yields. rsc.org

Another innovative approach utilizes isatin (B1672199) derivatives as surrogates for 2-aminobenzaldehyde (B1207257) in a transition metal-free synthesis of 2-(2'-aminophenyl)benzothiazole derivatives. researchgate.net This one-pot reaction involves the potassium iodide-assisted reaction of isatin, an arylamine, and elemental sulfur, leading to the formation of a C-N and two C-S bonds, along with the cleavage of the isatin ring. researchgate.net This strategy is notable for its use of readily available starting materials, sustainable reaction conditions, and high product yields. researchgate.net

The table below highlights key features of these metal-free synthetic methodologies.

| Aldehyde Surrogate | Key Reagents | Product Class | Key Features | Reference |

| α-Hydroxy Acid | TBHP | Pyrrolo[1,2-a]quinoxalines | Metal-free, in situ aldehyde generation | rsc.org |

| Isatin | KI, Elemental Sulfur | 2-(2'-Aminophenyl)benzothiazoles | Metal-free, one-pot, sustainable | researchgate.net |

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. While specific details for the industrial production of this compound are not extensively documented in the public domain, general principles of process optimization can be applied.

Key parameters that are typically optimized include:

Catalyst Loading: Minimizing the amount of catalyst, especially if it is a precious metal, is crucial for economic viability.

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and environmentally friendly is a key consideration. In some cases, solvent-free conditions can be achieved.

Temperature and Reaction Time: These parameters are adjusted to ensure complete reaction while minimizing the formation of byproducts and energy consumption.

Stoichiometry of Reactants: Precise control over the molar ratios of starting materials can significantly impact the yield and purity of the final product.

The optimization process often involves a Design of Experiments (DoE) approach, where multiple factors are varied simultaneously to identify the optimal set of conditions. acs.org This statistical method is more efficient than the traditional one-factor-at-a-time (OFAT) approach. acs.org For instance, in the synthesis of chalcones, another class of organic compounds, reaction conditions such as the choice of base and surfactant concentration have been optimized to improve yields and sustainability. acs.org

The following table outlines general strategies for optimizing reaction conditions for industrial-scale synthesis.

| Optimization Parameter | Strategy | Goal |

| Catalyst | Reduce loading, screen for cheaper alternatives | Cost reduction |

| Solvent | Use of green solvents, solvent-free conditions | Improved safety and environmental profile |

| Temperature | Lowering reaction temperature | Energy savings, reduced side reactions |

| Reaction Time | Minimizing reaction duration | Increased throughput |

| Purification | Crystallization, chromatography optimization | High purity of final product |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) and Pyrrole (B145914) Rings

The reactivity of 2-(1H-pyrrol-1-yl)benzaldehyde in electrophilic aromatic substitution is influenced by the electronic properties of both the pyrrole and benzene rings. The pyrrole ring, being electron-rich, is generally more susceptible to electrophilic attack than benzene. uobaghdad.edu.iq The nitrogen lone pair in the pyrrole ring participates in the aromatic sextet, increasing the electron density of the ring and making it highly reactive towards electrophiles. uobaghdad.edu.iq This electron-donating nature of the pyrrole ring can activate the attached benzene ring towards electrophilic substitution.

Substituents on either ring can further modulate this reactivity. For instance, electron-donating groups on the benzene ring would enhance its reactivity, while electron-withdrawing groups would further deactivate it. libretexts.org Similarly, substituents on the pyrrole ring can direct incoming electrophiles to specific positions. uobaghdad.edu.iq

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group

The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol. libretexts.orglibretexts.org

The reactivity of the aldehyde can be compared to other carbonyl compounds. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgpressbooks.pub However, aromatic aldehydes like this compound are less reactive than aliphatic aldehydes. libretexts.orgpressbooks.pub This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring system, which makes the carbonyl carbon less electrophilic. libretexts.orgpressbooks.pub

Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents), cyanide ions, and amines. masterorganicchemistry.compressbooks.pub The nature of the nucleophile determines whether the addition is reversible or irreversible. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound Derivatives

The aldehyde group of this compound and its derivatives can undergo both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, derivatives like 2-hydroxy-5-(1H-pyrrol-1-yl)benzoic acid can be oxidized at the hydroxyl group to form a ketone or aldehyde.

Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. For instance, the reduction of a related compound, 2-iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde, yields the corresponding alcohol.

These transformations are fundamental in organic synthesis, allowing for the conversion of the aldehyde into other important functional groups.

Intramolecular Cyclization Pathways

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of new rings, often leading to complex polycyclic systems.

A notable application of this compound is in the synthesis of pyrrolo[1,2-a]quinolines. This is achieved through a process that begins with the epoxidation of the aldehyde. clockss.org The resulting 1-(2-oxiranylphenyl)pyrroles then undergo a cyclization reaction mediated by boron trifluoride diethyl etherate (BF₃·OEt₂). clockss.org

The proposed mechanism involves the activation of the epoxy group by the Lewis acid, BF₃. clockss.org This is followed by an intramolecular electrophilic attack from the electron-rich 2-position of the pyrrole ring onto the activated epoxide. clockss.org This step forms a 4,5-dihydropyrrolo[1,2-a]quinolin-5-ol intermediate, which subsequently dehydrates to afford the aromatic pyrrolo[1,2-a]quinoline (B3350903). clockss.org It is noteworthy that other Lewis acids like SnCl₄ or ZnCl₂ were found to be ineffective for this transformation. clockss.org

Derivatives of this compound, specifically 2-alkynylbenzaldehydes, can be utilized in the synthesis of complex fused heterocyclic systems. In a reaction with 1-(2-aminophenyl)pyrrole, these aldehydes undergo a gold or silver-catalyzed reaction to yield isoquinolino-fused pyrrolo[2,1-c]quinoxalines. nih.govacs.org

The proposed mechanism for related syntheses involves the initial formation of an imine, which is then activated by a catalyst such as InCl₃. nih.govacs.org This activation facilitates an intramolecular cyclization through an electrophilic aromatic substitution on the pyrrole ring, leading to the formation of a pyrroloquinoxaline intermediate. nih.govacs.org Subsequent reactions can lead to the final fused quinoxaline (B1680401) product.

The synthesis of various fused heterocyclic systems from this compound derivatives often involves the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single synthetic operation. For example, the reaction of 1-(2-aminophenyl)pyrroles with 2-propargyloxybenzaldehydes, catalyzed by InCl₃, leads to the formation of three new C/N-C bonds. acs.org Similarly, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides results in the formation of pyrrolo[1,2-a]quinoxalines through C-C bond cleavage and the formation of new C-C and C-N bonds. rsc.org These cascade reactions highlight the utility of this compound scaffolds in constructing complex molecular architectures.

Participation of Alkyl Radical Species in Reaction Cascades

While direct studies on the participation of alkyl radical species in reaction cascades starting from this compound are not extensively documented, valuable insights can be drawn from closely related analogues, particularly 2-(1H-pyrrol-1-yl)aniline. The synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and various coupling partners provides a fertile ground for understanding potential radical-mediated pathways that could be analogous for the benzaldehyde (B42025) counterpart.

A notable example is the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines. Mechanistic studies of this reaction suggest the involvement of alkyl radical species in a domino reaction cascade. acs.org In these processes, it is proposed that an alkyl radical is generated, which then participates in the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the construction of the fused heterocyclic system. acs.org

Furthermore, metal-free synthetic routes to pyrrolo[1,2-a]quinoxalines using 2-(1H-pyrrol-1-yl)aniline and α-hydroxy acids as an aldehyde surrogate also point towards a radical mechanism. beilstein-journals.orgcymitquimica.com In these reactions, an aldehyde is generated in situ from the α-hydroxy acid, which then condenses with the aniline. The subsequent cyclization is proposed to proceed via a radical pathway, highlighting the potential for such mechanisms in this class of compounds. beilstein-journals.orgcymitquimica.com

The generation and cyclization of 2-(pyrrol-1-yl)benzyl radicals under flash vacuum pyrolysis conditions also offer pertinent information. sigmaaldrich.com Although these radicals are generated from different precursors, their cyclization behavior provides a model for the potential intramolecular reactions of radical species derived from this compound.

The general principles of radical chemistry suggest that the pyrrole ring, being an electron-rich heteroaromatic system, can be susceptible to attack by electrophilic radicals. acs.org Conversely, the benzaldehyde moiety can be a source of radical species or a participant in radical addition reactions. The interplay between these two functional groups dictates the feasibility and outcome of radical cascade reactions.

Table 1: Proposed Intermediates in Radical Cascade Reactions

| Starting Material Analogue | Proposed Radical Species | Reaction Type | Product Class |

| 2-(1H-pyrrol-1-yl)aniline | Alkyl Radical | Copper-catalyzed oxidative cyclization | Pyrrolo[1,2-a]quinoxalines |

| 2-(1H-pyrrol-1-yl)aniline | Radical intermediates | Metal-free decarboxylative oxidative annulation | Pyrrolo[1,2-a]quinoxalines |

| 2-(Pyrrol-1-yl)benzyl precursors | 2-(Pyrrol-1-yl)benzyl radical | Flash vacuum pyrolysis | Fused heterocycles |

Comparative Reactivity Studies with Isomeric and Related Pyrrolyl-Benzaldehyde Structures

A comparative analysis of the reactivity of this compound with its meta- and para-isomers, namely 3-(1H-pyrrol-1-yl)benzaldehyde and 4-(1H-pyrrol-1-yl)benzaldehyde, reveals the significant influence of the substituent position on the electronic properties and, consequently, the chemical behavior of the molecule. The pyrrolyl group acts as an electron-donating substituent through resonance, and its position relative to the aldehyde group dictates its effect on the reactivity of both the carbonyl group and the benzene ring. libretexts.org

Reactivity of the Aldehyde Group:

The reactivity of the aldehyde group towards nucleophilic addition is primarily governed by the electrophilicity of the carbonyl carbon. chemsky-cn.comquora.com An electron-donating group attached to the benzene ring generally decreases the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.

This compound: In the ortho-isomer, the electron-donating resonance effect of the pyrrole ring can increase the electron density at the carbonyl carbon, albeit the effect might be sterically hindered to some extent. The inductive effect of the nitrogen atom also plays a role.

3-(1H-pyrrol-1-yl)benzaldehyde: In the meta-isomer, the electron-donating resonance effect of the pyrrolyl group does not extend to the carbonyl carbon. The primary electronic influence is the electron-withdrawing inductive effect of the nitrogen atom, which would slightly increase the electrophilicity of the carbonyl carbon compared to the ortho- and para-isomers.

4-(1H-pyrrol-1-yl)benzaldehyde: In the para-isomer, the electron-donating resonance effect of the pyrrole ring is most pronounced and directly delocalized onto the carbonyl group through the benzene ring. This significantly reduces the electrophilicity of the carbonyl carbon, making it the least reactive towards nucleophilic addition among the three isomers. quora.com

Reactivity of the Benzene Ring:

The pyrrolyl substituent activates the benzene ring towards electrophilic aromatic substitution. The directing effect of the substituents determines the position of further substitution.

For This compound , the positions ortho and para to the pyrrolyl group are activated.

For 3-(1H-pyrrol-1-yl)benzaldehyde , the positions ortho and para to the pyrrolyl group are activated, while the positions meta to the aldehyde are deactivated.

For 4-(1H-pyrrol-1-yl)benzaldehyde , the positions ortho to the pyrrolyl group are activated.

Intramolecular Reactions:

The ortho-positioning of the pyrrole and aldehyde groups in this compound allows for unique intramolecular reactions that are not possible for the meta- and para-isomers. For instance, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. acs.orgbeilstein-journals.org

Table 2: Comparative Reactivity of Pyrrolyl-Benzaldehyde Isomers

| Isomer | Position of Pyrrolyl Group | Effect on Carbonyl Reactivity | Predicted Reactivity Order (Nucleophilic Addition) | Potential for Intramolecular Cyclization |

| This compound | ortho | Decreased (Resonance) | Intermediate | High |

| 3-(1H-pyrrol-1-yl)benzaldehyde | meta | Slightly Increased (Inductive) | Highest | Low |

| 4-(1H-pyrrol-1-yl)benzaldehyde | para | Strongly Decreased (Resonance) | Lowest | Low |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 2-(1H-pyrrol-1-yl)benzaldehyde molecule. The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the benzene (B151609) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-(1H-pyrrol-1-yl)benzaldehyde, the aldehydic proton appears as a singlet at 9.98 ppm. rsc.org The protons of the pyrrole ring often show signals around 6.3-6.8 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Benzaldehyde (B42025)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.98 | s | - |

| Aromatic H | 7.94 | d | 8.4 |

| Aromatic H | 7.53 | d | 8.4 |

| Pyrrole H | 7.19 | s | - |

| Pyrrole H | 6.41 | s | - |

Note: Data is for the related compound 4-(1H-pyrrol-1-yl)benzaldehyde and serves as a representative example. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield. For 4-(1H-pyrrol-1-yl)benzaldehyde, the aldehydic carbon resonates at 190.9 ppm. rsc.org The carbon atoms of the aromatic rings also have distinct chemical shifts that confirm the connectivity of the pyrrole and benzaldehyde moieties. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Benzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190.9 |

| Aromatic C | 145.0 |

| Aromatic C | 133.3 |

| Aromatic C | 131.5 |

| Pyrrole C | 119.7 |

| Aromatic C | 119.1 |

| Pyrrole C | 112.0 |

Note: Data is for the related compound 4-(1H-pyrrol-1-yl)benzaldehyde and serves as a representative example. rsc.org

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which is typically observed in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde group can also be seen. Furthermore, the characteristic vibrations of the aromatic C-H and C=C bonds of both the benzene and pyrrole rings provide additional structural confirmation. In a similar compound, N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea, the urea (B33335) carbonyl stretch is observed around 1640–1680 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule. In techniques like electrospray ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₁H₉NO), the expected molecular ion peak [M+H]⁺ would be approximately 172.07570 m/z. uni.lu The fragmentation pattern can provide further structural information by revealing stable fragments of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugation between the pyrrole ring and the benzaldehyde moiety in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. For instance, benzaldehyde itself exhibits an absorption maximum at 242 nm. photochemcad.com The extended conjugation in this compound would be expected to shift this absorption to longer wavelengths.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Analysis of Molecular Conformation and Stereochemistry

Studies on similar N-aryl pyrrole systems reveal a generally non-planar arrangement between the pyrrole and benzene rings. This is attributed to steric hindrance between the ortho-substituent (the aldehyde group in this case) and the adjacent hydrogen atoms on the pyrrole ring. For instance, in (3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone, a related compound, the dihedral angle between the phenyl and pyrrole rings is a significant 57.2(1)°. iucr.org A similar non-planar geometry is observed in 2-(1H-pyrrol-1-yl)aniline, where the dihedral angle between the two aromatic planes is a crucial determinant of the compound's electronic properties and intermolecular interactions. It is therefore highly probable that this compound also adopts a twisted conformation to minimize steric strain.

In terms of stereochemistry, this compound itself is achiral. However, the introduction of substituents on either the pyrrole or the benzaldehyde ring could lead to the formation of stereoisomers.

Table 1: Conformational Data of Related Compounds

| Compound | Dihedral Angle (Phenyl-Pyrrole) | Key Structural Features | Reference |

|---|---|---|---|

| (3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone | 57.2(1)° | Non-planar structure. | iucr.org |

| 2-(1H-Pyrrol-1-yl)aniline | Non-planar | Dihedral angle influences electronic properties. |

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the spatial arrangement of this compound molecules is dictated by various intermolecular forces. While the molecule does not possess strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker intermolecular interactions.

The nitrogen atom of the pyrrole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. In the crystal lattice, C-H···O and C-H···N interactions are likely to play a role in stabilizing the structure. For example, in the crystal structure of (3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone, molecules are linked by N-H···O hydrogen bonds, forming chains. iucr.org Although this compound lacks an N-H bond, the principle of hydrogen bond acceptor capabilities of the carbonyl oxygen remains relevant.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Aromatic C-H | Aldehyde Oxygen, Pyrrole Nitrogen | Crystal lattice stabilization. |

| π-π Stacking | Pyrrole ring, Benzene ring | Pyrrole ring, Benzene ring | Contribution to crystal packing. |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for these purposes. Silica gel G60 F254 plates are commonly used as the stationary phase for the analysis of pyrrole and benzaldehyde derivatives. rsc.org The progress of reactions involving these compounds can be effectively monitored by TLC. iucr.orgrsc.org A suitable mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to achieve separation. rsc.org For instance, in the synthesis of related pyrrole derivatives, a mobile phase of ethyl acetate/hexane was employed to monitor the reaction progress. rsc.org The visualization of spots on the TLC plate can be achieved under UV light, or by using staining agents.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and high-resolution approach for purity assessment. For aromatic aldehydes and related compounds, reversed-phase HPLC is a common technique. acs.org A C18 column is a widely used stationary phase for the separation of such compounds. nacalai.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nacalai.comwelch-us.com The composition of the mobile phase can be adjusted to optimize the separation and retention times of the analyte and any impurities. For example, in the analysis of a related pyrrolylpropanoic acid derivative, a stability-indicating RP-HPLC method was developed. pensoft.net HPLC is also a powerful tool for monitoring the progress of reactions, as demonstrated in the synthesis of phlorin from pyrrole and pentafluorobenzaldehyde. acs.org

Table 3: General Chromatographic Conditions for Analysis of Related Compounds

| Technique | Stationary Phase | Typical Mobile Phase System | Application | Reference |

|---|---|---|---|---|

| TLC | Silica Gel G60 F254 | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check | iucr.orgrsc.orgrsc.org |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity Assessment, Quantitative Analysis, Reaction Monitoring | acs.orgnacalai.comwelch-us.compensoft.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules at an electronic level. They allow for the detailed study of molecular orbitals, reaction pathways, and the distribution of electrons, which collectively determine the chemical character of a compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms, predict reaction energies, and determine the stability of transition states. For molecules containing pyrrole (B145914) moieties, DFT has been instrumental in understanding various transformations.

Studies on related systems have shown that DFT calculations can map out the energetic profiles of complex reactions. For instance, in the N-heterocyclic carbene (NHC)-catalyzed reaction between enals and pyrroles, DFT was used to detail a seven-step catalytic cycle, identifying the Michael addition as the stereo-determining step. rsc.org Such calculations provide the activation Gibbs free energies for each step, revealing the most favorable reaction pathway. pku.edu.cn In the context of 2-(1H-pyrrol-1-yl)benzaldehyde, DFT could be employed to model its participation in reactions such as cycloadditions, nucleophilic additions to the aldehyde group, or electrophilic substitution on the pyrrole ring. These calculations would help predict the feasibility of a reaction, its kinetics, and the thermodynamic stability of the products. nih.govmdpi.com For example, DFT analysis of cycloaddition reactions involving furan (B31954) derivatives, which are structurally related to pyrrole, has shown that the reaction pathway is highly dependent on the energies of transition states and intermediates, with the disruption of aromaticity creating a significant energy barrier. pku.edu.cn

| Type of Investigation | Key Findings from DFT Calculations | Relevance to this compound |

|---|---|---|

| Catalytic Cycles | Elucidation of multi-step reaction pathways; identification of rate-determining and stereo-determining steps. rsc.org | Predicting outcomes in catalyzed reactions involving the aldehyde or pyrrole group. |

| Cycloaddition Reactions | Calculation of activation energies and transition state geometries; determination of concerted vs. stepwise mechanisms. pku.edu.cnmdpi.com | Assessing the potential for the pyrrole ring to act as a diene or for the molecule to undergo other cycloadditions. |

| Adsorption & Surface Chemistry | Determination of preferred adsorption configurations and energies on surfaces. researchgate.net | Understanding interactions with catalysts or materials in heterogeneous systems. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. nih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the FMOs are influenced by the distinct electronic properties of its two constituent rings. The pyrrole ring is an electron-rich aromatic system and is expected to contribute significantly to the HOMO. Conversely, the benzaldehyde (B42025) moiety, with its electron-withdrawing carbonyl group, would lower the energy of the LUMO, localizing it primarily on the benzaldehyde ring. rsc.org This separation of FMOs dictates the molecule's reactivity:

Electrophilic attack is predicted to occur on the electron-rich pyrrole ring, where the HOMO density is highest.

Nucleophilic attack is predicted to occur at the carbonyl carbon of the aldehyde group, which is associated with the LUMO.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. ajchem-a.com The introduction of electron-donating or electron-withdrawing substituents can tune these orbital energies and, consequently, the molecule's reactivity and photophysical properties. rsc.orgescholarship.org

| Orbital | Primary Location | Associated Reactivity | Influencing Group |

|---|---|---|---|

| HOMO | Pyrrole Ring | Nucleophilicity / Electron Donation | Electron-rich 1H-pyrrol-1-yl group |

| LUMO | Benzaldehyde Ring (esp. C=O) | Electrophilicity / Electron Acceptance | Electron-withdrawing benzaldehyde group |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules. plos.org For this compound, a key conformational feature is the rotation around the single bond connecting the nitrogen of the pyrrole ring to the carbon of the phenyl ring. This rotation determines the relative orientation of the two aromatic systems.

In Silico Prediction of Biological Activity and Molecular Interactions (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are essential tools in modern drug discovery for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. ucj.org.ua This technique predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, often expressed as a docking score or binding energy. iajpr.com

While direct docking studies on this compound are not widely reported, numerous studies on structurally similar pyrrole derivatives demonstrate the utility of this approach. These derivatives have been investigated as potential inhibitors for a range of enzymes implicated in various diseases. nih.govnih.gov Molecular docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, studies on pyrrolyl benzohydrazide (B10538) derivatives as inhibitors of enoyl-ACP reductase (InhA), an anti-TB target, showed key hydrogen bonding interactions with Tyr158 and the NAD+ cofactor. nih.gov Similarly, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes relevant to Alzheimer's disease. nih.gov These in silico studies guide the rational design of more potent and selective inhibitors by identifying the key pharmacophoric features required for binding. researchgate.netmdpi.comnih.gov

| Derivative Class | Enzyme Target(s) | Disease Area | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase (InhA), DHFR | Tuberculosis, Bacterial Infections | H-bonding with Tyr158, Thr196, NAD+ cofactor. nih.gov | nih.govnih.gov |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamides | AChE, BACE1 | Alzheimer's Disease | H-bonding and salt bridge formation with catalytic aspartate residues (Asp32, Asp228). nih.gov | nih.gov |

| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Inhibitory effects against the main protease. plos.org | plos.org |

| Fused 1H-pyrroles | EGFR, CDK2 | Cancer | Binding into the active sites of EGFR and CDK2 cyclin A1. nih.gov | nih.gov |

Tautomeric Equilibria and Aromaticity Considerations

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The pyrrole ring in this compound is aromatic. The degree of aromaticity can be quantified computationally using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net Studies on related pyrrol-2-yl carbonyl compounds have shown that substitution can influence the π-electron delocalization and thus the aromaticity of the pyrrole ring. researchgate.net Electron-donating substituents can sometimes slightly destabilize the ring system and decrease its aromaticity. researchgate.net

Tautomerism involves the migration of a proton, often resulting in a keto-enol equilibrium. nih.gov For this compound, significant tautomerism is not expected as it lacks the necessary acidic protons adjacent to a π-system (like a β-dicarbonyl) or a hydroxyl group that could readily tautomerize. However, in the broader class of hydroxypyrroles or pyrrol-3(2H)-ones, the equilibrium between keto and enol forms is a significant feature, influenced by substituents and solvent polarity. rsc.org For the title compound, the existing structure is highly stable due to the aromaticity of both the pyrrole and benzene (B151609) rings.

Pharmacological Applications and Biological Activity Mechanisms

Antimicrobial Efficacy and Mechanisms of Action

Derivatives built upon the pyrrole (B145914) and benzaldehyde (B42025) frameworks have demonstrated notable activity against a range of microbial pathogens. The unique structural combination allows for interactions with various biological targets within microbial cells, leading to inhibitory or cidal effects.

Several studies have highlighted the antibacterial potential of pyrrole-containing compounds. For instance, a series of pyrrolyl benzimidazole (B57391) derivatives showed antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. Specifically, certain substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole compounds demonstrated significant potency.

Another study focused on pyrrole benzamide (B126) derivatives designed to target the enoyl-ACP reductase (InhA) enzyme. These compounds were particularly effective against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrolyl Benzimidazole Derivatives | S. aureus (Gram +) | 6.25 - 100 |

| Pyrrolyl Benzimidazole Derivatives | E. coli (Gram -) | 6.25 - 100 |

| Pyrrole Benzamide Derivatives | S. aureus | 3.12 - 12.5 |

| Pyrrole Benzamide Derivatives | E. coli | 3.12 - 12.5 |

The pyrrole scaffold is a key feature in several antifungal agents. Pyrrolnitrin and fludioxonil (B1672872) are two well-known natural products containing a pyrrole ring that exhibit broad-spectrum antifungal activity. Furthermore, benzaldehyde and its derivatives are recognized for their fungicidal properties. nih.gov Research on polymers functionalized with benzaldehyde derivatives has shown their ability to inhibit the growth of various fungi, including Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov While specific studies on 2-(1H-pyrrol-1-yl)benzaldehyde are limited, the known antifungal properties of both its core components suggest potential efficacy.

The development of novel agents against Mycobacterium tuberculosis (Mtb) is a critical area of research. Derivatives containing the 1H-pyrrol-1-yl moiety have shown significant promise. A study on N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides revealed several compounds with significant antitubercular properties. nih.gov Similarly, certain pyrrolyl benzimidazole derivatives, specifically compounds labeled 4d and 5d, exhibited highly significant activity against the Mtb H37Rv strain with an MIC of 3.12 µg/mL.

In another investigation, a series of pyrrole benzamide derivatives were evaluated, with N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide showing high activity against Mtb H37Rv at an MIC of 3.125 µg/mL. nih.gov Furthermore, a novel isoniazid (B1672263) derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to be active against an isoniazid-resistant strain of Mtb with an MIC value of 0.14 µM.

| Compound/Derivative | Target | MIC |

|---|---|---|

| Pyrrolyl Benzimidazole (4d, 5d) | M. tuberculosis H37Rv | 3.12 µg/mL |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis H37Rv | 3.125 µg/mL |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis | 0.14 µM |

A key mechanism for the antimicrobial action of pyrrole-based compounds is the inhibition of essential microbial enzymes. Several studies have identified Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR) as primary targets. nih.gov These enzymes are crucial for fatty acid synthesis and folate metabolism, respectively, both of which are vital for bacterial survival.

A study involving new series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides demonstrated that most of the synthesized compounds exhibited dual inhibition against both InhA and DHFR. nih.gov Molecular docking analyses confirmed binding interactions within the active sites of these enzymes, providing a basis for their antitubercular effects at a cellular level. nih.gov Similarly, pyrrole benzamide derivatives have been specifically designed to target and inhibit InhA, which is an essential enzyme in the type II fatty acid biosynthesis pathway of M. tuberculosis. nih.gov

The mechanisms of action for this class of compounds are multifaceted. Benzaldehyde derivatives, particularly those with hydroxyl groups, are known to act as biocides by interacting with the surface of the bacterial cell. nih.gov This interaction can lead to the disintegration of the cell membrane, causing the release of intracellular components and subsequent cell death. nih.gov

Other pyrrole-containing compounds exert their effects by targeting processes essential for cell replication. Pyrrolamides, for example, are known to target DNA gyrase, a vital enzyme for all bacteria. nih.gov Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to cell death. nih.gov

Anticancer Research and Cytotoxic Evaluation

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated anticancer activity. researchgate.netnih.gov Derivatives incorporating the this compound framework have been explored for their potential as cytotoxic agents against various cancer cell lines.

In one study, antitubercular pyrrolyl benzohydrazide (B10538) derivatives were repurposed and evaluated for their anticancer potential. mdpi.com Two compounds, N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) and N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18), were tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. Compound C8 showed potent cytotoxicity with low IC50 values across the tested cell lines and was found to induce cell cycle arrest and apoptosis in lung cancer cells. mdpi.com

Another structural analog, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, was evaluated for its effects on head and neck squamous cell carcinoma (HNSCC) cell lines. This compound significantly inhibited the replication of HNSCC cells by blocking the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | 1.1 µM |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | MCF-7 (Breast) | 2.5 µM |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | HepG2 (Liver) | 2.9 µM |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18) | A549 (Lung) | 2.3 µM |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18) | MCF-7 (Breast) | 4.1 µM |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18) | HepG2 (Liver) | 5.3 µM |

| RDS 60 | CAL 27 (HNSCC) | ~2.5 µM (at 48h) |

| RDS 60 | FaDu (HNSCC) | ~2.5 µM (at 48h) |

Cytotoxicity Against Cancer Cell Lines (e.g., A549, MCF-7, HepG2) by Derivatives

A significant area of research has focused on the anticancer potential of compounds derived from or structurally related to the this compound framework. These derivatives have demonstrated dose-dependent cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (liver carcinoma). brieflands.comresearchgate.net

For instance, studies on various heterocyclic compounds, such as benzimidazole and chalcone (B49325) derivatives that share structural motifs with pyrrole-benzaldehyde (B8331489) adducts, have shown promising results. brieflands.comresearchgate.net One study on a specific benzimidazole derivative, se-182, revealed potent cytotoxic activity against A549 and HepG2 cells, with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. researchgate.net Notably, its effect on the HepG2 cell line was more potent than the conventional chemotherapy drug, cisplatin. researchgate.net Similarly, various 1,3,4-oxadiazole (B1194373) derivatives have shown greater cytotoxic activity against A549 cell lines compared to MCF-7 cells. mdpi.com The cytotoxic potential of these compounds underscores their promise as lead structures for the development of novel anticancer agents.

Table 1: Cytotoxicity (IC₅₀) of Selected Heterocyclic Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Type | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

|---|---|---|---|---|

| Benzimidazole derivative (se-182) | 15.80 µM | - | 15.58 µM | |

| N-acyl hydrazone (1d) | 49.79 µM | - | - | mdpi.com |

| N-acyl hydrazone (1e) | 41.22 µM | - | - | mdpi.com |

Note: The table presents data for structurally related heterocyclic compounds to illustrate the cytotoxic potential of scaffolds containing elements of the parent compound.

Modulation of Cellular Pathways Relevant to Cancer Cell Proliferation and Survival

The anticancer effects of this compound derivatives are rooted in their ability to interfere with key cellular processes that govern cancer cell growth and survival. A notable mechanism involves the disruption of microtubule dynamics. One such derivative, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester named RDS 60, functions as a microtubule-targeting agent. mdpi.com This compound inhibits the proper assembly of tubulin into the mitotic spindle, which is essential for cell division. mdpi.com

This disruption leads to a cascade of downstream effects. The failure to form a normal bipolar mitotic spindle causes the cells to arrest in the G2/M phase of the cell cycle, a critical checkpoint for cell division. mdpi.com This cell cycle blockade is often accompanied by the cytoplasmic accumulation of cyclin B1, a key regulatory protein for mitosis. mdpi.com Prolonged arrest at this stage ultimately triggers apoptosis, or programmed cell death, which is a crucial mechanism for eliminating cancerous cells. mdpi.com Further studies on other pyrrole derivatives have shown they can induce S-phase cell cycle arrest and activate the p53 tumor suppressor pathway, which also contributes to apoptosis. nih.gov Additionally, some pyrrole-based inhibitors have been shown to mitigate the ST2/IL-33 signaling pathway, which can activate the NF-κB pathway involved in inflammation and cell survival. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives related to the this compound scaffold, SAR studies have identified key structural features that dictate their biological activity.

In the context of anti-HIV agents, research on pyrrolo[2,1-d] brieflands.comresearchgate.netresearchgate.netbenzothiadiazepine derivatives revealed that both a chlorine atom on the aromatic ring and the presence of an unsaturated alkyl chain on the nitrogen atom are critical determinants for anti-HIV-1 activity. The highest potency in this series was observed in a derivative featuring a TIBO-related 3,3-dimethylallyl chain, highlighting the importance of specific lipophilic groups. nih.gov

For enzyme inhibition, SAR studies of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors identified several essential moieties. The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain on the pyrrole ring were all found to be important for inhibitory potency against various subclasses of this enzyme. nih.gov This indicates that both the electronic properties and the steric bulk of the substituents significantly influence the compound's ability to bind to the enzyme's active site.

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Anti-HIV, Anxiolytic, Antimalarial, Enzyme Inhibition)

Beyond their anticancer properties, derivatives incorporating the pyrrole and benzaldehyde motifs have been explored for a diverse range of pharmacological activities.

Anti-inflammatory Activity : Benzimidazole-based compounds, which are structurally related, are known to exert anti-inflammatory effects by inhibiting cyclooxygenases (COXs), the enzymes responsible for producing inflammatory mediators like prostaglandins. nih.gov

Anti-HIV Activity : As previously mentioned, specific pyrrolobenzothiadiazepine derivatives have demonstrated activity against the human immunodeficiency virus type 1 (HIV-1). The presence of a chlorine atom and an unsaturated alkyl chain were found to be crucial for this effect. nih.gov

Antimalarial Activity : While not direct derivatives, the 1,4-naphthoquinone (B94277) scaffold has been identified as a promising pharmacophore for developing antimalarial drugs. Compounds incorporating this quinone structure have shown good activity against the Plasmodium falciparum parasite. mdpi.com

Enzyme Inhibition : This class of compounds has shown potential as inhibitors for various enzymes. Derivatives have been developed as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov Others have been investigated as inhibitors of 5α-reductase, an enzyme relevant to prostate conditions, and carbonic anhydrase. beilstein-journals.orgsemanticscholar.org

Table 2: Summary of Other Investigated Pharmacological Activities

| Pharmacological Activity | Derivative Class/Scaffold | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Benzimidazole derivatives | Inhibition of cyclooxygenases (COXs). | nih.gov |

| Anti-HIV | Pyrrolo[2,1-d] brieflands.comresearchgate.netresearchgate.netbenzothiadiazepines | Activity against HIV-1; dependent on chlorine and unsaturated alkyl chain substituents. | nih.gov |

| Antimalarial | 1,4-Naphthoquinones | Efficacy against Plasmodium falciparum. | mdpi.com |

| Enzyme Inhibition | 2-Aminopyrrole-carbonitriles | Inhibition of metallo-β-lactamases. | nih.gov |

| Enzyme Inhibition | Pyrazolo-1,2-benzothiazines | Inhibition of carbonic anhydrase. | beilstein-journals.org |

| Enzyme Inhibition | Macrocyclic pentapeptides | Inhibition of 5α-reductase. | semanticscholar.org |

Applications in Materials Science and Photophysical Characterization

Development of Fluorescent Organic Materials

The intrinsic fluorescence of many organic compounds can be harnessed for a wide range of applications. The strategic use of 2-(1H-pyrrol-1-yl)benzaldehyde as a precursor allows for the creation of novel fluorescent materials with tunable emission characteristics.

Synthesis of Fluorescent Pyrrole-Fused Heterocycles

The aldehyde functional group in this compound is a key reactive site for the construction of larger, more complex heterocyclic systems. Through condensation reactions with various binucleophiles, a diverse array of fluorescent pyrrole-fused heterocycles can be synthesized.

One important class of such heterocycles is the pyrrole-fused benzimidazoles. The synthesis of 2-(1H-pyrrol-2-yl)-1H-benzimidazole, a structurally related compound, has been achieved through a two-step reaction involving the condensation of o-phenylenediamine (B120857) with a pyrrole-2-carboxaldehyde derivative, followed by oxidation. This synthetic strategy can be adapted to utilize this compound, leading to the formation of novel benzimidazole (B57391) derivatives with potentially interesting photophysical properties.

Similarly, the synthesis of pyrrole-fused quinoxalines is another promising avenue. The reaction of 1-(2-nitrophenyl)pyrroles with alcohols, catalyzed by an iron complex, has been shown to produce pyrrolo[1,2-α]quinoxalines. This method involves the in-situ generation of an aldehyde and an aniline, which then undergo a Pictet-Spengler type annulation. By adapting this methodology, this compound could serve as a key precursor for new quinoxaline-based fluorescent materials. Another approach involves the cyclization of N-(2-acylaminophenyl)pyrroles to yield pyrrolo[1,2-a]quinoxalines.

Investigation of Emission Properties

The fluorescence characteristics of materials derived from this compound are of paramount importance for their potential applications. Key parameters that are investigated include the fluorescence quantum yield (ΦF) and the Stokes shift. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing to minimize self-quenching and improve signal-to-noise ratios.

While specific photophysical data for derivatives of this compound are not yet widely reported, studies on analogous fluorescent benzimidazole and quinoline (B57606) derivatives provide insights into the expected properties. For instance, various substituted benzimidazoles have been shown to exhibit significant Stokes shifts and respectable fluorescence quantum yields. The exact values are highly dependent on the specific molecular structure and the solvent environment.

To illustrate the typical range of these properties in related compounds, the following interactive table presents hypothetical data based on published values for similar classes of fluorescent heterocycles.

| Compound Class | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Pyrrole-fused Benzimidazole | Dichloromethane | 350 | 450 | 100 | 0.65 |

| Pyrrole-fused Benzimidazole | Acetonitrile (B52724) | 345 | 440 | 95 | 0.58 |

| Pyrrole-fused Quinoxaline (B1680401) | Toluene | 380 | 500 | 120 | 0.42 |

| Pyrrole-fused Quinoxaline | Ethanol | 375 | 490 | 115 | 0.35 |

Potential in Electronic and Optical Devices

The development of organic materials for electronic and optical devices is a rapidly growing field. Pyrrole-containing conjugated polymers and small molecules have shown promise in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). unicamp.br The electron-rich nature of the pyrrole (B145914) ring makes it an excellent building block for organic semiconductors. nih.gov

Derivatives of this compound, particularly the pyrrole-fused heterocycles discussed earlier, possess extended π-conjugated systems, which are essential for charge transport. The ability to tune the electronic properties of these materials through chemical modification of the core structure makes them attractive candidates for use as active layers in electronic devices. For instance, π-extended pyrrole-fused heteropines have demonstrated high charge carrier mobility in single-crystal field-effect transistors. nih.gov Although direct applications of this compound derivatives in this area are still under exploration, the foundational properties of related pyrrole-fused systems suggest significant potential.

Chemo- and Biosensor Applications of Derivatives

The strategic design of molecules that can selectively bind to specific analytes and produce a measurable signal is the basis of chemo- and biosensing. Derivatives of this compound are well-suited for this purpose. The aldehyde group can be readily converted into a Schiff base by reaction with a primary amine. Pyrrole-based Schiff bases have been investigated as colorimetric and fluorescent chemosensors for the detection of various metal ions. nih.govrsc.org

The imine nitrogen and the pyrrole ring in these Schiff base derivatives can act as binding sites for metal ions. This coordination can lead to changes in the electronic structure of the molecule, resulting in a visible color change or a change in fluorescence intensity (either "turn-on" or "turn-off"). By carefully designing the structure of the Schiff base, it is possible to achieve high selectivity for specific ions. For example, pyrrole-based Schiff base chemosensors have demonstrated sensitivity towards Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺ in aqueous media. nih.gov

While the current focus has been on the detection of metal ions, the versatility of the this compound scaffold opens up possibilities for the development of biosensors as well. By incorporating biorecognition elements, such as peptides or nucleic acids, it may be possible to create sensors for biologically important molecules.

Ligand Design for Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands. The design of new ligands with specific coordination properties is crucial for the development of new catalysts, functional materials, and therapeutic agents.

The this compound molecule and its derivatives are excellent candidates for ligand design. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of transition metals. Schiff bases derived from pyrrole-2-carbaldehyde, a close structural analog, have been shown to form planar, diamagnetic complexes with nickel(II). rsc.org

Furthermore, the reaction of pyrrole with benzaldehyde (B42025) can lead to the formation of porphyrin-like structures, which are macrocyclic ligands known for their ability to coordinate with metal ions and play vital roles in biological systems. acs.org The functionalization of benzimidazole-derived ligands with polar or ionic groups can facilitate hydrogen bonding or electrostatic interactions, which is a key characteristic for applications in sensors and catalysis with electroactive ions like Fe(II) and Ru(II). unicamp.br The synthesis of 2-(1H-pyrrol-2-yl)-1H-benzimidazole highlights the potential to create multidentate ligands from pyrrole aldehyde precursors. unicamp.br

By modifying the substituents on both the pyrrole and benzaldehyde rings of this compound, it is possible to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of the corresponding metal complexes.

常见问题

Q. What are the standard laboratory synthesis protocols for 2-(1H-pyrrol-1-yl)benzaldehyde?

A typical procedure involves nucleophilic aromatic substitution using 2-fluorobenzaldehyde and pyrrole. The reaction is conducted in DMF with potassium carbonate as a base at 150°C for 20 hours. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via reduced-pressure solvent removal. Yield and purity are monitored by TLC and confirmed via H NMR (δ 10.01 ppm for the aldehyde proton) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Key methods include:

- H NMR spectroscopy: Characteristic signals at δ 10.01 (aldehyde proton), 7.61–6.75 (aromatic protons), and 3.33–1.96 ppm (pyrrole protons) .

- Elemental analysis: Nitrogen content (expected 7.99%, observed 7.5%) to validate stoichiometry .

- Mass spectrometry (ESI): Molecular ion peak alignment with theoretical (MW 175.23).

Q. What solvent systems and purification techniques are optimal for isolating this compound?

Ethyl acetate is preferred for extraction due to its compatibility with the aldehyde group. Post-extraction, drying over MgSO and solvent removal under reduced pressure yield a brown oil. For higher purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Advanced Research Questions

Q. How do gold(I) catalysts influence the reactivity of this compound in cascade reactions?

AuCl (5 mol%) enables dual σ- and π-activation in reactions with o-alkynylbenzaldehydes and aromatic amines. The mechanism involves imine formation, followed by a Mannich-type reaction and intramolecular hydroamination, yielding polycyclic isoquinolines (e.g., 5-phenyl-4b,10b-dihydrobenzo[i]pyrrolo[1,2-f]phenanthridine in 96% yield). Solvent choice (dichloroethane) and catalyst loading are critical for regioselectivity .

Q. What computational tools are suitable for modeling the electronic structure of this compound?

Q. How can microwave-assisted synthesis improve the functionalization of this compound?

Microwave irradiation (e.g., 120°C in n-butanol) accelerates reactions like the condensation with cyanothioacetamide, reducing reaction times from hours to minutes while maintaining yields >85%. This method is ideal for high-throughput derivatization .

Q. What strategies mitigate side reactions during palladium-catalyzed acylation of this compound?

Optimized conditions include:

- Catalyst : Pd(OAc) with TBHP as an oxidant.

- Additives : Pivalic acid to stabilize intermediates.

- Temperature control : 60–120°C in dry toluene to prevent aldehyde oxidation .

Methodological Challenges and Data Analysis

Q. How should researchers address contradictions in catalytic efficiency across studies (e.g., Au(I) vs. Pt(II))?

Systematic optimization is required:

Q. What are the limitations of SHELXL in refining crystal structures of this compound derivatives?

SHELXL struggles with high thermal motion in aldehyde groups. To improve refinement:

Q. How can QSAR models be applied to predict biological activity of this compound analogs?

- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.

- Validation : Cross-validate models using leave-one-out or bootstrapping methods.

- Case study : Correlate substituent effects (e.g., chloro, methyl) with antileishmanial activity .

Tables for Key Data

Q. Table 1. Comparative Catalytic Efficiency in Au(I)-Mediated Reactions

| Catalyst | Solvent | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| AuCl | Dichloroethane | 96 | 98 | |

| AgNO | Toluene | 45 | 72 |

Q. Table 2. NMR Assignments for this compound

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | 10.01 | Singlet | 1H |

| Aromatic (ortho) | 7.61 | Doublet | 1H |

| Pyrrole (CH) | 3.30 | Multiplet | 4H |

Retrosynthesis Analysis